molecular formula C15H14O B3017403 (R)-2-Benzhydryloxirane CAS No. 862647-09-4

(R)-2-Benzhydryloxirane

Cat. No.: B3017403
CAS No.: 862647-09-4
M. Wt: 210.276
InChI Key: QEZITUGLJWMLCF-AWEZNQCLSA-N
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Description

®-2-Benzhydryloxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a benzhydryl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzhydryloxirane typically involves the epoxidation of ®-2-Benzhydryl alcohol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, the production of ®-2-Benzhydryloxirane may involve the use of more efficient catalytic systems. For instance, the use of titanium-based catalysts in combination with hydroperoxides can provide a more sustainable and scalable approach to synthesizing this compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzhydryloxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.

Major Products Formed:

    Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

®-2-Benzhydryloxirane has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological oxidation processes.

    Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ®-2-Benzhydryloxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the compound highly reactive, allowing it to undergo ring-opening reactions readily. The molecular targets include various nucleophiles, and the pathways involved are typically those that facilitate the ring-opening process, leading to the formation of more stable products.

Comparison with Similar Compounds

    (S)-2-Benzhydryloxirane: The enantiomer of ®-2-Benzhydryloxirane, differing in the spatial arrangement of atoms.

    Styrene Oxide: Another epoxide with a similar structure but lacking the benzhydryl group.

    Phenyl Glycidyl Ether: Contains an oxirane ring and a phenyl group but differs in the substituent attached to the oxirane ring.

Uniqueness: ®-2-Benzhydryloxirane is unique due to its chiral nature and the presence of the benzhydryl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the production of chiral pharmaceuticals.

Properties

IUPAC Name

(2R)-2-benzhydryloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZITUGLJWMLCF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexane diaminocobalt (II) (0.22 g, 0.37 mmol, 0.8%), toluene (5 ml), and acetic acid (0.044 g, 0.74 mmol) was stirred for 1 h at room temperature. The solvent was removed in vacuo and the residue was dried. 2-Benzhydryl-oxirane (9.6 g, 45.7 mmol) was added in one portion and stirred, the mixture was then cooled by means of an ice-bath. H2O (0.58 g, 32 mmol) was slowly added over a 30-min period. After water addition, the ice bath was removed and the reaction mixture was stirred at room temperature for 72 h. Compounds were separated via flash chromatography on silica gel column to give (2R)-2-benzhydryl-oxirane (23a) 4.5 g ([α]D=(+)9.58, c=1, MeOH) and (2S)-3,3-diphenyl-propane-1,2-diol 24 3.53 g ([α]D=(+)48, c-=1, MeOH, ee=97%). The proton and carbon NMR data of (2R)-2-benzhydryl-oxirane was identical to the racemate 2-benzhydryl-oxirane.
Quantity
9.6 g
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5 mL
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0.044 g
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0.58 g
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Synthesis routes and methods II

Procedure details

A flask was charged with 3,3-diphenylpropene (5.1 g, 26.3 mmol) in 100 ml CH2Cl2. It was followed by portionwise addition of mCPBA (9.1 g, 70% purity, 52.6 mmol) at 0° C. The mixture was stirred at room temperature for 24 h and the reaction was then quenched with 30 ml 1M Na2SO3. The aqueous layer was extracted with CH2Cl2 (2×100 ml). The combined organic phases were washed in turn with saturated NaHCO3, brine, and then dried over anhydrous Na2SO4. Purification by flash chromatography (Hexane/ether=9:1) gave pure 2-benzhydryl-oxirane, 4.7 g (85%).
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5.1 g
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100 mL
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9.1 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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